REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12](OC)=[O:13])[S:8][C:7]=2[CH:16]=1.CO.[NH2:19][NH2:20].II>C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12]([NH:19][NH2:20])=[O:13])[S:8][C:7]=2[CH:16]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC(=C2Cl)C(=O)OC)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A 100 ml, round bottomed flask, reflux condenser, gas inlet and Teflon stirrer
|
Type
|
CUSTOM
|
Details
|
dried for 12 hours at 160° C
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
flushed with dry nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the completed reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold methanol (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2Cl)C(=O)NN)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.856 g | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |